molecular formula C34H25N5Na2O8S2 B1597322 Oxamine Blue 4R CAS No. 2429-72-3

Oxamine Blue 4R

Cat. No. B1597322
CAS RN: 2429-72-3
M. Wt: 741.7 g/mol
InChI Key: CWVISFDXEWCPPS-UHFFFAOYSA-L
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Description

Oxamine Blue 4R is a chemical compound with the molecular formula C34H28N5NaO8S2 and a molecular weight of 721.73 . It is also known by other names such as Direct Blue 3 and C.I.23705 . It appears as a dark red light blue substance .


Synthesis Analysis

The synthesis of Oxamine Blue 4R involves a process called double nitriding of 3,3′-Dimethylbenzidine, first in alkaline conditions and then coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, followed by coupling with 4-Hydroxynaphthalene-1-sulfonic acid .


Molecular Structure Analysis

The molecular structure of Oxamine Blue 4R is complex, involving multiple aromatic rings, azo groups, and sulphonate groups . The exact structure can be found in the molecular file with the identifier 2429-72-3.mol .


Physical And Chemical Properties Analysis

Oxamine Blue 4R is soluble in water, producing a violet black color, and slightly soluble in ethanol, producing a red light purple color . It reacts with strong sulfuric acid to produce a green light blue color, and with nitric acid to produce a dark purple color . The dye forms a purple precipitate with strong hydrochloric acid solution and a purplish-red precipitate with thick sodium hydroxide solution .

Scientific Research Applications

  • Catalytic Determination in Food and Water Samples : Oxamine Blue 4R, under the name Victoria Blue 4R, is used in an optode for determining oxalic acid in vegetables and water samples. The optode's reagent is oxidized by dichromate in acidic media, with oxalic acid having a catalytic effect on this reaction. This method is applied for determining oxalic acid in spinach, beetroot, mushrooms, and river water with excellent recoveries (Safavi & Banazadeh, 2007).

  • Spectral Properties in Aqueous Solutions : A study on the spectral and aggregative properties of oxazine dyes, which includes dyes similar to Oxamine Blue 4R, revealed how their absorption characteristics vary in water with different additives. This study helps in understanding the behavior of these dyes in various environments, crucial for their application in scientific and industrial processes (Gilani & Shokri, 2014).

  • Application in Sensors and Biosensors : The use of dyes similar to Oxamine Blue 4R has been explored in sensor and biosensor applications. For example, Prussian Blue, which shares some characteristics with Oxamine Blue 4R, is used in biosensors for clinical, environmental, and food analysis due to its ability to catalyze hydrogen peroxide reduction (Ricci & Palleschi, 2005).

  • Indicator in Analytical Chemistry : Oxamine Blue 4R, similar to other oxazine dyes, is used as a redox indicator in various analytical chemistry applications. For instance, it has been used in the titration of iron(II), arsenic(III), and other elements in perchloric and nitric acid media (Rao & Avadhanulu, 1977).

  • Colorimetric Detection in Dairy Products : A colorimetric method was developed for quantifying melamine in dairy products using a system that involves a dye similar to Oxamine Blue 4R. This method is simple, sensitive, and cost-effective, making it ideal for detecting harmful substances in food products (Han et al., 2018).

properties

IUPAC Name

disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27N5O8S2.2Na/c1-18-13-20(7-11-27(18)36-38-29-17-30(48(42,43)44)25-5-3-4-6-26(25)33(29)40)21-8-12-28(19(2)14-21)37-39-32-31(49(45,46)47)16-22-15-23(35)9-10-24(22)34(32)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVISFDXEWCPPS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023728
Record name C.I. Direct Blue 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

741.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxamine Blue 4R

CAS RN

2429-72-3
Record name Erie violet 2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Blue 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[4'-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT BLUE 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI7XX23078
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Nakai - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
… with Oxamine Blue 4R which was purified by chromatographing on silica gel. … After half an hour of dyeing in a solution of 0.3% Oxamine Blue 4R to which 1% of sodium sulfate had been …
Number of citations: 11 www.journal.csj.jp
S Okajima, S Hayama - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
… 8 indicates the skins of IIa-IId dyed with Oxamine pure blue B and Oxamine blue 4R. These skins are thicker than our outermost skin and the latter dye seems to give a thicker skin than …
Number of citations: 1 www.journal.csj.jp
A Nakai - Sen'i Gakkaishi, 1959 - jstage.jst.go.jp
3. When viscose is coagulated in a zinc-free bath, the two-layer type structure consisted of the outermost thin a-layer (cuticle layer) and/B-layer is formed. 4. In the case of a zinc-…
Number of citations: 2 www.jstage.jst.go.jp
H Puchtler, F Sweat - Histochemie, 1964 - Springer
Conclusions and summary Depending on the pretreatment of tissue sections, resorcin-fuchsin stained collagen, reticulum fibers and/or basement membranes and ring fibers intensely. It …
Number of citations: 67 link.springer.com
FF Morehead, WA Sisson - Textile Research Journal, 1945 - journals.sagepub.com
… Another type of skin-core differentiation is reported by Ohara [5], who used Oxamine Blue 4R. This dyed the core blue and the skin rose-to-red. Ohara’s explanation is that the fiber acts …
Number of citations: 100 journals.sagepub.com
H Hara, H Sado, I Hashimoto - Textile Research Journal, 1956 - journals.sagepub.com
We have read E. Corwith Jolliff’s paper [2], &dquo; A Useful Cross-Sectioning Slide and Some of its Appli-cations&dquo; with great interest, and we believe that a simplified skin-core …
Number of citations: 6 journals.sagepub.com
A Nakai - Sen'i Gakkaishi, 1959 - jstage.jst.go.jp
Changes in cross-sectional structure of Müller-bath-type fibres such as staining property of cross section, by treatment with aqueous alkali of various concentrations have been …
Number of citations: 0 www.jstage.jst.go.jp
CE Waters - nvlpubs.nist.gov
Inks for recording instruments are made by dissolving dyes in a mixture of glycerin and water. They dry chiefly by being absorbed by the paper, and for that reason lines drawn with them …
Number of citations: 3 nvlpubs.nist.gov
NH Chamberlain, MP Khera - Journal of the Textile Institute …, 1952 - Taylor & Francis
… -** has claimed to have shown three zones in the cross-section of cuprammonium filaments by a differential staining technique using Oxamine Blue 4R; a blue core and a blue skin, and …
Number of citations: 13 www.tandfonline.com
CE Waters - 1940 - books.google.com
Since 1906, when the National Bureau of Standards began to test inks, a surprisingly large number of persons have written for all sorts of information about them. Because it is not …
Number of citations: 11 books.google.com

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